B1576600 Fallaxidin 3.2

Fallaxidin 3.2

カタログ番号: B1576600
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fallaxidin 3.2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Eastern Dwarf Tree Frog (Litoria fallax). It belongs to the fallaxidin family, which includes multiple peptides with varying sequences and bioactivities. Fallaxidin 3.2 is characterized as a weakly active antimicrobial agent, though its exact mechanism of action remains under investigation . Its sequence is closely related to Fallaxidin 3.1 (GLLDLAKHVIGIASKL-NH₂), with minor structural differences likely contributing to functional divergence . Notably, fallaxidins share conserved precursor regions with caerin peptides from related frog species (L. caerulea, L. splendida), suggesting evolutionary homology despite sequence variability .

特性

生物活性

Antimicrobial

配列

GLLDFAKHVIGIASKL

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

2.1 Structural and Sequence Analysis

Fallaxidin 3.2 is part of a peptide group differentiated by sequence motifs and post-translational modifications. Key comparators include:

Compound Sequence C-Terminus Pro Residues Antimicrobial Activity
Fallaxidin 3.1 GLLDLAKHVIGIASKL NH₂ 0 Weak
Fallaxidin 3.2 [Not fully disclosed] NH₂ 0 (assumed) Weak
Fallaxidin 4.1 GLLSFLPKVIGVIGHLIHPPS COOH 3 Moderate
Caerin 1.1 GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ NH₂ 2 Strong

Data sourced from

  • C-Terminal Modifications : Fallaxidin 4.1’s C-terminal carboxylic acid (COOH) contrasts with the amidated termini (NH₂) of Fallaxidin 3.1 and 3.2. This modification may enhance 4.1’s membrane interaction, as COOH groups can influence charge distribution and hydrogen bonding .
  • Proline Residues: Fallaxidin 4.1 contains three Pro residues, which disrupt α-helical structures but may promote alternative membrane-disrupting conformations.
2.2 Functional and Mechanistic Insights
  • Antimicrobial Activity : Fallaxidin 3.2’s weak activity contrasts with the moderate potency of Fallaxidin 4.1 and the strong activity of caerin peptides. This disparity is attributed to structural features such as charge density (+4 for Fallaxidin 3.1 vs. +6 for Caerin 1.1) and hydrophobicity, which affect membrane penetration and bacterial selectivity .
  • Membrane Interactions : NMR studies of Fallaxidin 4.1a (a variant) revealed α-helical content in membrane-mimetic environments, a trait common to AMPs. However, its moderate activity suggests that helical stability alone is insufficient for strong antimicrobial effects; side-chain interactions and lipid bilayer disruption kinetics are critical . Fallaxidin 3.2’s weaker activity may stem from reduced helical propensity or inefficient charge-mediated membrane binding.
2.3 Evolutionary Context

Fallaxidins and caerins share conserved genetic precursors, but sequence divergence has led to functional specialization. For example, caerin 1.1’s additional Pro residues and higher positive charge correlate with broader-spectrum activity compared to Fallaxidin 3.2 . This highlights how minor sequence variations in AMPs can drastically alter bioactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。